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Introduction

The 2001 anthrax letter attacks, known as the Amerithrax case, marked a pivotal moment in the

field of microbial forensics. The investigation moved beyond traditional epidemiological tracing

and genotyping to pioneer the use of whole-genome sequencing and comparative genomics for

pathogen source attribution.[1] Investigators were faced with the challenge of identifying the

origin of the Bacillus anthracis spores used in the attacks from a genetically homogenous

species, the Ames strain.[2] This document details the key forensic microbiology techniques

that were developed and employed, ultimately linking the spore material to a single flask at the

U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[3][4]

Core Principle: From Phenotype to Genotype
The initial breakthrough in the investigation came from a classic microbiology technique: the

careful culture and observation of the spore material recovered from the letters. Researchers

noted that when cultured, the spores gave rise to colonies with several distinct morphologies,

or phenotypes.[5][6] This was unexpected for a supposedly uniform strain. The hypothesis was

that these morphological variants might harbor unique genetic mutations that could serve as a

"fingerprint" to trace their origin.[6] The subsequent investigation focused on identifying the

genetic basis for these phenotypic differences.[7]

Key Techniques and Findings
The forensic investigation can be broken down into three main phases:
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Isolation and Phenotypic Characterization: Culturing of evidentiary samples to identify

morphological variants.

Genomic Analysis and Marker Discovery: Whole-genome sequencing of the variants to

identify unique genetic mutations.

Screening and Source Attribution: Development of high-throughput assays to screen a

repository of B. anthracis Ames strains for the presence of these unique mutations.

The investigation successfully identified four distinct genetic mutations in the morphological

variants isolated from the letter spores.[8][9] The specific combination of these variants was

found to be unique to the attack samples and a single spore batch, designated RMR-1029, at

USAMRIID.[3][7]

Quantitative Data Summary
The Amerithrax investigation involved the collection and analysis of a vast number of samples.

The key quantitative data are summarized below.

Parameter Value Source

Number of Witness Interviews > 10,000 [10][11]

Grand Jury Subpoenas Issued > 5,750 [10][11]

Environmental Samples

Collected
~ 5,730 [10]

Number of Searches Executed 80 [10][11]

Identified Genetic Loci with

Mutations
4 [8][12]

Repository Samples Screened

for Mutations
> 1,000 [3]
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Genetic Variant Assays
Developed

Locus Description Association

Assay A1
Mutation in sporulation

pathway gene

Linked phenotype to

genotype[8][12]

Assay A3
Mutation in sporulation

pathway gene

Linked phenotype to

genotype[8][12]

Assay D
Mutation related to sporulation

cascade

Linked phenotype to

genotype[8][12]

Assay E
Mutation in distinct genetic

locus
Used as a unique marker[13]

Experimental Protocols
The following protocols are representative of the methodologies used in the Amerithrax

investigation, based on published accounts and standard molecular biology practices of the

time.

Protocol 1: Isolation and Culture of B. anthracis
Morphological Variants
Objective: To culture B. anthracis from evidentiary material and isolate colonies with distinct

morphologies.

Materials:

Evidentiary samples (e.g., swabs from letters)

Phosphate-buffered saline (PBS)

Sheep blood agar (SBA) plates

Tryptose agar slants[2]

Incubator at 37°C
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Biosafety Level 3 (BSL-3) containment facility

Procedure:

Under BSL-3 conditions, resuspend the evidentiary sample in sterile PBS.

Perform serial dilutions of the suspension in PBS.

Plate 100 µL of each dilution onto SBA plates.

Incubate the plates at 37°C for 24-48 hours.

Carefully examine the plates for colonies exhibiting non-typical morphology (e.g., different

size, texture, color, or hemolytic properties) compared to the wild-type B. anthracis Ames

strain.[5]

Select and isolate individual colonies of each distinct morphotype.

Subculture each isolated colony onto a fresh SBA plate to ensure purity.

Grow a pure culture of each confirmed morphological variant for genomic DNA extraction.

Protocol 2: Whole-Genome Sequencing (WGS) and
Comparative Genomics
Objective: To sequence the genomes of the morphological variants and compare them to the

wild-type B. anthracis Ames "Ancestor" strain to identify genetic mutations.

Materials:

Pure cultures of B. anthracis variants and wild-type

Genomic DNA extraction kit (e.g., Qiagen DNeasy)

Sanger sequencing or early next-generation sequencing platform

Bioinformatics software for genome assembly and comparison
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Procedure:

Genomic DNA Extraction: Extract high-quality genomic DNA from overnight liquid cultures of

each morphological variant and the wild-type reference strain according to the

manufacturer's protocol.

Genome Sequencing: Prepare DNA libraries and perform whole-genome shotgun

sequencing.[3] The investigation utilized high-resolution sequencing methods available at the

time.[8][12]

Genome Assembly: Assemble the raw sequence reads into a complete or draft genome for

each variant.

Comparative Analysis: Align the assembled genomes of the morphological variants against

the fully sequenced and closed genome of the B. anthracis Ames Ancestor strain.[2]

Mutation Discovery: Identify all single nucleotide polymorphisms (SNPs), insertions, and

deletions (INDELs) that are present in the variants but not in the reference genome.[2]

Validation: Validate the identified mutations using targeted PCR and Sanger sequencing to

confirm their presence and rule out sequencing errors.

Protocol 3: High-Throughput Genotyping using Real-
Time PCR (qPCR)
Objective: To develop and use specific assays to rapidly screen a large repository of B.

anthracis Ames isolates for the presence of the four identified genetic markers.

Materials:

DNA samples from the FBI's repository of Ames strains[7]

Custom-designed PCR primers and probes for each of the four target mutations (e.g.,

TaqMan or FRET probes)[7][14]

Real-Time PCR instrument (e.g., LightCycler)[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.tandfonline.com/doi/full/10.2144/btn-2023-0084
https://www.pnas.org/doi/abs/10.1073/pnas.1016657108
https://www.semanticscholar.org/paper/Bacillus-anthracis-comparative-genome-analysis-in-Rasko-Worsham/ad9ea758d063077edbe063468abd773d07511bab
https://pmc.ncbi.nlm.nih.gov/articles/PMC3064363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3064363/
https://www.researchgate.net/publication/286363033_Microbial_Forensic_Investigation_of_the_Anthrax-Letter_Attacks
https://www.researchgate.net/publication/286363033_Microbial_Forensic_Investigation_of_the_Anthrax-Letter_Attacks
https://pubmed.ncbi.nlm.nih.gov/12381573/
https://pubmed.ncbi.nlm.nih.gov/12381573/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCR master mix

Procedure:

Assay Design: For each of the four identified mutations, design specific primers and

fluorescently labeled probes that can differentiate between the wild-type and the mutant

allele.

Assay Validation: Validate each of the four qPCR assays for specificity, sensitivity, and

reproducibility using control DNA from the known morphological variants and the wild-type

Ames strain.

Sample Screening: a. Arrange DNA samples from the repository (over 1,000 isolates) in a

96- or 384-well plate format.[3] b. Prepare a PCR master mix for each of the four assays. c.

Dispense the master mix into the wells, followed by the addition of the template DNA from

the repository samples.

Real-Time PCR: Run the plates on a real-time PCR instrument using an optimized thermal

cycling protocol.[14]

Example Cycling Conditions: Initial denaturation at 95°C for 1 min, followed by 40 cycles

of 95°C for 5 sec and 60°C for 20 sec.[14]

Data Analysis: Analyze the amplification curves for each sample. A positive signal indicates

the presence of the specific mutation.

Confirmation: Identify any repository samples that test positive for all four of the unique

mutations found in the letter attack spores.

Visualizations: Workflows and Relationships
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Phase 1: Evidence Processing

Phase 2: Marker Discovery

Phase 3: Source Attribution
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Caption: Overall forensic workflow in the Amerithrax investigation.
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Laboratory Analysis Workflow
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Caption: Laboratory workflow for genetic marker discovery.
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Caption: Logical relationship between evidence and source.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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